Tert-butyl (3,3-dimethyl-1-oxo-1,3-dihydroisobenzofuran-5-YL)carbamate
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Overview
Description
Tert-butyl (3,3-dimethyl-1-oxo-1,3-dihydroisobenzofuran-5-YL)carbamate is a chemical compound that belongs to the class of carbamates It is characterized by the presence of a tert-butyl group, a dimethyl group, and an isobenzofuranone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (3,3-dimethyl-1-oxo-1,3-dihydroisobenzofuran-5-YL)carbamate typically involves the reaction of tert-butyl carbamate with a suitable precursor under controlled conditions. One common method involves the use of tert-butyl carbamate and 3,3-dimethyl-1-oxo-1,3-dihydroisobenzofuran-5-yl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl (3,3-dimethyl-1-oxo-1,3-dihydroisobenzofuran-5-YL)carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the tert-butyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted carbamates.
Scientific Research Applications
Tert-butyl (3,3-dimethyl-1-oxo-1,3-dihydroisobenzofuran-5-YL)carbamate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of tert-butyl (3,3-dimethyl-1-oxo-1,3-dihydroisobenzofuran-5-YL)carbamate involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit or activate specific pathways, leading to its observed biological effects. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis .
Comparison with Similar Compounds
Similar Compounds
Tert-butyl carbamate: A simpler carbamate with similar protective properties.
3,3-Dimethyl-1-oxo-1,3-dihydroisobenzofuran: A related compound with a similar core structure but lacking the carbamate group.
Uniqueness
Tert-butyl (3,3-dimethyl-1-oxo-1,3-dihydroisobenzofuran-5-YL)carbamate is unique due to the combination of its structural features, which confer specific chemical and biological properties.
Properties
Molecular Formula |
C15H19NO4 |
---|---|
Molecular Weight |
277.31 g/mol |
IUPAC Name |
tert-butyl N-(3,3-dimethyl-1-oxo-2-benzofuran-5-yl)carbamate |
InChI |
InChI=1S/C15H19NO4/c1-14(2,3)20-13(18)16-9-6-7-10-11(8-9)15(4,5)19-12(10)17/h6-8H,1-5H3,(H,16,18) |
InChI Key |
RZHZCFQKZAXFBH-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C2=C(C=CC(=C2)NC(=O)OC(C)(C)C)C(=O)O1)C |
Origin of Product |
United States |
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